Fmoc-Aph(tBuCbm)-OH
CAS No.: 1998216-17-3
Cat. No.: VC16467110
Molecular Formula: C29H31N3O5
Molecular Weight: 501.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1998216-17-3 |
---|---|
Molecular Formula | C29H31N3O5 |
Molecular Weight | 501.6 g/mol |
IUPAC Name | (2S)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m0/s1 |
Standard InChI Key | ZDEKLTOYUSVJAK-VWLOTQADSA-N |
Isomeric SMILES | CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Fmoc-Aph(tBuCbm)-OH, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(tert-butyl)ureido)phenyl)propanoic acid, belongs to the class of non-natural amino acids. Its structure comprises:
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An Fmoc group at the N-terminus, ensuring stability during SPPS.
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A phenylalanine backbone substituted at the para position with a tert-butylcarbamoylurea group (tBuCbm).
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A carboxyl group at the C-terminus for peptide bond formation .
The compound exists in both L- and D-configurations, with PubChem CIDs 122173577 (L-form) and 122173573 (D-form) . The D-form is preferentially used in degarelix synthesis to confer resistance to proteolytic degradation .
Table 1: Molecular Data for Fmoc-Aph(tBuCbm)-OH
Role in Peptide Synthesis: Degarelix Case Study
Degarelix: Therapeutic Context
Degarelix (trade name Firmagon®) is a decapeptide GnRH antagonist approved for advanced prostate cancer. It suppresses testosterone by blocking pituitary GnRH receptors, circumventing the "testosterone flare" associated with agonists . The peptide sequence includes non-natural amino acids like D-4Aph(tBuCbm) (residue 4) and L-4Aph(Hor) (residue 5), where Fmoc-Aph(tBuCbm)-OH serves as the precursor for residue 4 .
Solid-Phase Synthesis Challenges
The synthesis of degarelix employs Fmoc-SPPS, but the hydroorotic acid (Hor) group in residue 5 is base-sensitive. Traditional deprotection with piperidine induces Hor → hydantoin rearrangement (1.3–1.34% yield loss) . To mitigate this, tert-butylamine replaces piperidine for Fmoc removal post-Hor incorporation, reducing rearrangement to <0.5% .
Table 2: Key Steps in Degarelix Synthesis Using Fmoc-Aph(tBuCbm)-OH
Step | Reaction | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Resin loading | Wang resin, Fmoc-Leu-OH | Initiates C-terminal elongation |
4 | Coupling D-4Aph(tBuCbm) | Fmoc-D-Aph(tBuCbm)-OH, DIC/HOBt | Incorporates residue 4 |
5 | Fmoc deprotection | 20% tert-butylamine/DMF | Preserves Hor integrity |
7 | Coupling L-4Aph(Hor) | Fmoc-L-Aph(Hor)-OH, DIC/HOBt | Adds residue 5 |
Stability and Side Reactions
Hydantoin Formation Mechanism
Under basic conditions (e.g., piperidine), the Hor side chain undergoes nucleophilic attack, forming a hydantoin ring via cyclization :
This side reaction is pH-dependent, with higher base concentrations accelerating degradation .
Comparative Stability Studies
In a stability assay, degarelix intermediates containing Hor were treated with 20% piperidine or tert-butylamine. Piperidine caused 1.34% hydantoin formation after 25 hours, while tert-butylamine limited it to 0.3% .
Table 3: Stability of Hor-Containing Peptides Under Basic Conditions
Base | Time (h) | Hydantoin Formation (%) | Hydrolysis (%) |
---|---|---|---|
Piperidine (20%) | 25 | 1.34 | 0.3 |
tert-Butylamine (20%) | 25 | 0.3 | <0.1 |
Synthetic Protocols and Optimization
Large-Scale Coupling Procedures
For industrial-scale synthesis, Fmoc-D-Aph(tBuCbm)-OH is activated with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF. Coupling efficiency exceeds 98% when using 1.5 equivalents of amino acid . Post-coupling acetylation (acetic anhydride/N-methylmorpholine) caps unreacted amino groups, minimizing deletion sequences .
Analytical Characterization
Spectroscopic Data
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O, Fmoc), 1650 cm⁻¹ (urea C=O) .
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H NMR (DMSO-d6): δ 7.89 (Fmoc aromatic), 6.98 (phenyl ring), 1.38 (t-Bu) .
Regulatory and Industrial Relevance
Patent Landscape
WO2020178394A1 details a degarelix synthesis method using Fmoc-Aph(tBuCbm)-OH, emphasizing tert-butylamine for Fmoc cleavage . This patent addresses prior art limitations, enabling scalable production with minimized impurities.
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